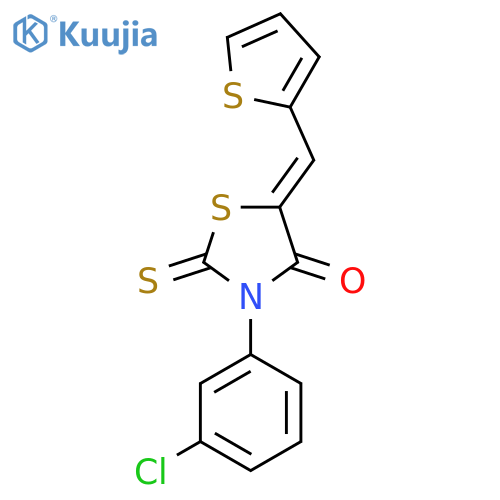Cas no 309755-91-7 ((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

309755-91-7 structure
商品名:(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one
(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one 化学的及び物理的性質
名前と識別子
-
- (5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one
- F1567-0296
- (5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
- AKOS005608580
- (Z)-3-(3-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
- (5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
- 309755-91-7
-
- インチ: 1S/C14H8ClNOS3/c15-9-3-1-4-10(7-9)16-13(17)12(20-14(16)18)8-11-5-2-6-19-11/h1-8H/b12-8-
- InChIKey: CXZDTEWIEREGIZ-WQLSENKSSA-N
- ほほえんだ: ClC1=CC=CC(=C1)N1C(=S)S/C(=C\C2=CC=CS2)/C1=O
計算された属性
- せいみつぶんしりょう: 336.9456551g/mol
- どういたいしつりょう: 336.9456551g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 454
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1567-0296-3mg |
(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
309755-91-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1567-0296-1mg |
(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
309755-91-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1567-0296-2μmol |
(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
309755-91-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1567-0296-5μmol |
(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
309755-91-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1567-0296-4mg |
(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
309755-91-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1567-0296-5mg |
(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
309755-91-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1567-0296-2mg |
(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
309755-91-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one 関連文献
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
3. Caper tea
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
309755-91-7 ((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one) 関連製品
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量